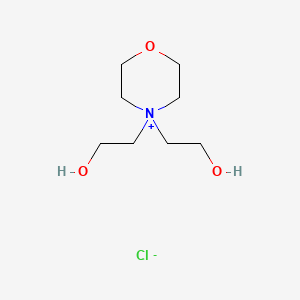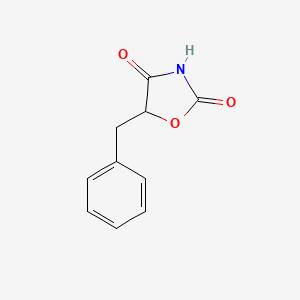
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- is a heterocyclic aromatic compound that belongs to the family of acridines. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Oxidation: 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully hydrogenated acridine derivatives.
Substitution: Various substituted acridines depending on the reagents used.
科学研究应用
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and potential as an intercalating agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, leading to cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Acridine: A parent compound with similar structural features but lacking the additional fused rings.
Quinacrine: A derivative of acridine with known antimalarial and anticancer properties.
Amsacrine: Another acridine derivative used in chemotherapy.
Uniqueness: 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- is unique due to its specific ring structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
5002-81-3 |
|---|---|
分子式 |
C19H14N2 |
分子量 |
270.3 g/mol |
IUPAC 名称 |
8,14-diazapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C19H14N2/c1-3-8-14-12(6-1)18-13-7-2-4-9-15(13)21-17-11-5-10-16(20-14)19(17)18/h1-4,6-9H,5,10-11H2 |
InChI 键 |
GHJPNCIRJHNMSA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=NC3=CC=CC=C3C4=C2C(=NC5=CC=CC=C54)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
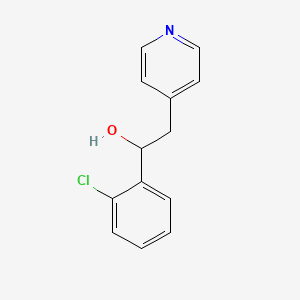
![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
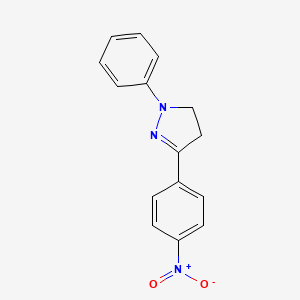
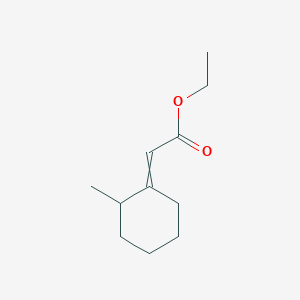
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)


